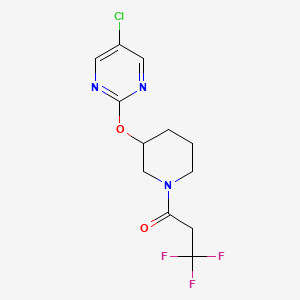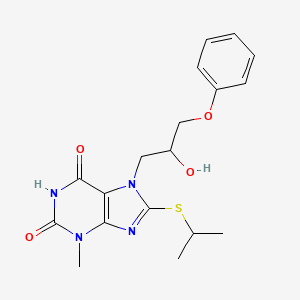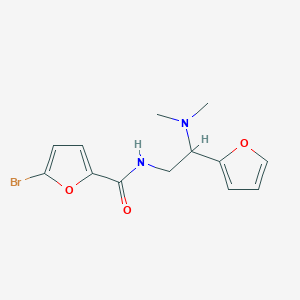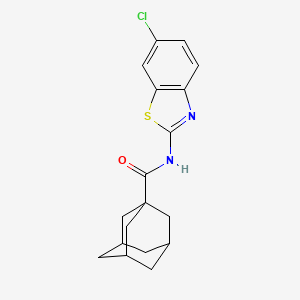
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine and piperidine rings, followed by the introduction of the trifluoropropanone group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the trifluoropropanone group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the trifluoropropanone group. These groups could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The study of the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which may share structural similarities with the specified compound, provides insights into their absorption, metabolism through hydroxylation, and elimination processes. These findings are crucial for understanding the behavior of similar compounds within biological systems (Sharma et al., 2012).
Synthesis of Heterocyclic Compounds
The novel synthesis methods for heterocyclic compounds, such as pyrimidinones and oxazinones, highlight the versatility of similar structures in chemical synthesis. These methodologies can lead to compounds with varied biological activities and are significant for the development of new therapeutic agents (Bararjanian et al., 2010).
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor activities of pyrimidine derivatives underscores the potential of such compounds in the development of new treatments for infectious diseases and cancer. These studies reveal the structure-activity relationships necessary for antimicrobial efficacy and the promising antitumor properties of pyrimidine-based compounds (Hossan et al., 2012).
Drug Discovery and Development
The optimization of G protein-coupled receptor (GPR119) agonists demonstrates the application of pyrimidine derivatives in drug discovery, particularly for treating metabolic disorders. This research involves the design and synthesis of compounds to improve their pharmacological profiles, highlighting the role of such structures in the development of new therapeutics (Kubo et al., 2021).
Synthesis of Anticonvulsant Drugs
The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, offer insights into the design of new anticonvulsant therapies. Understanding these properties can guide the synthesis of more effective treatments for epilepsy and related disorders (Georges et al., 1989).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O2/c13-8-5-17-11(18-6-8)21-9-2-1-3-19(7-9)10(20)4-12(14,15)16/h5-6,9H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVUJZMXGMATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2940416.png)
![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)

